molecular formula C28H50N2O2 B14567732 1,1'-(2,5-Dimethylpiperazine-1,4-diyl)di(undec-10-en-1-one) CAS No. 61797-74-8

1,1'-(2,5-Dimethylpiperazine-1,4-diyl)di(undec-10-en-1-one)

Cat. No.: B14567732
CAS No.: 61797-74-8
M. Wt: 446.7 g/mol
InChI Key: ZULBPXRNRGFAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(undec-10-en-1-one) is a complex organic compound characterized by the presence of a piperazine ring substituted with dimethyl groups and two undec-10-en-1-one chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(undec-10-en-1-one) typically involves the reaction of 2,5-dimethylpiperazine with undec-10-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(undec-10-en-1-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(undec-10-en-1-one) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(undec-10-en-1-one) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(2,5-Dimethyl-1,4-piperazinediyl)di(1-octanone)
  • 1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(propan-2-ol)

Uniqueness

1,1’-(2,5-Dimethylpiperazine-1,4-diyl)di(undec-10-en-1-one) is unique due to its specific structural features, such as the presence of undec-10-en-1-one chains and the dimethyl-substituted piperazine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61797-74-8

Molecular Formula

C28H50N2O2

Molecular Weight

446.7 g/mol

IUPAC Name

1-(2,5-dimethyl-4-undec-10-enoylpiperazin-1-yl)undec-10-en-1-one

InChI

InChI=1S/C28H50N2O2/c1-5-7-9-11-13-15-17-19-21-27(31)29-23-26(4)30(24-25(29)3)28(32)22-20-18-16-14-12-10-8-6-2/h5-6,25-26H,1-2,7-24H2,3-4H3

InChI Key

ZULBPXRNRGFAFV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(CN1C(=O)CCCCCCCCC=C)C)C(=O)CCCCCCCCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.